molecular formula C14H15BrN2 B1409557 [(5-Bromopyridin-3-yl)methyl][(4-methylphenyl)methyl]amine CAS No. 1912988-16-9

[(5-Bromopyridin-3-yl)methyl][(4-methylphenyl)methyl]amine

Cat. No.: B1409557
CAS No.: 1912988-16-9
M. Wt: 291.19 g/mol
InChI Key: DYRHAMAIYGCZOI-UHFFFAOYSA-N
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Description

[(5-Bromopyridin-3-yl)methyl][(4-methylphenyl)methyl]amine is a chemical compound with the molecular formula C14H15BrN2 It is a derivative of pyridine and benzylamine, characterized by the presence of a bromine atom on the pyridine ring and a methyl group on the benzylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(5-Bromopyridin-3-yl)methyl][(4-methylphenyl)methyl]amine typically involves the Suzuki cross-coupling reaction. This method employs a palladium catalyst to facilitate the coupling of 5-bromo-2-methylpyridin-3-amine with arylboronic acids . The reaction is carried out under mild conditions, often in the presence of a base such as potassium carbonate, and in a solvent like ethanol or water. The reaction yields the desired product in moderate to good yields.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This would involve optimizing the Suzuki cross-coupling reaction for higher yields and purity, using continuous flow reactors to enhance reaction efficiency, and employing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

[(5-Bromopyridin-3-yl)methyl][(4-methylphenyl)methyl]amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles like amines or thiols, and may require a base such as sodium hydroxide.

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

[(5-Bromopyridin-3-yl)methyl][(4-methylphenyl)methyl]amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which [(5-Bromopyridin-3-yl)methyl][(4-methylphenyl)methyl]amine exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its unique structural features. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-methylpyridin-3-amine: A precursor in the synthesis of [(5-Bromopyridin-3-yl)methyl][(4-methylphenyl)methyl]amine.

    4-(Bromomethyl)pyridine: Another brominated pyridine derivative with similar reactivity.

    (5-Bromopyridin-3-yl)(4-methylphenyl)methanol: A related compound with a hydroxyl group instead of an amine.

Uniqueness

This compound is unique due to its specific combination of a brominated pyridine ring and a methyl-substituted benzylamine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

N-[(5-bromopyridin-3-yl)methyl]-1-(4-methylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN2/c1-11-2-4-12(5-3-11)7-16-8-13-6-14(15)10-17-9-13/h2-6,9-10,16H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYRHAMAIYGCZOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNCC2=CC(=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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